molecular formula C14H18O12 B183035 2,3,4,5-Tetraacetyloxyhexanedioic acid CAS No. 5469-75-0

2,3,4,5-Tetraacetyloxyhexanedioic acid

Cat. No.: B183035
CAS No.: 5469-75-0
M. Wt: 378.28 g/mol
InChI Key: RITGLGZGMSTJIQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetraacetyloxyhexanedioic acid is a derivative of hexanedioic acid (adipic acid) with acetyloxy (-OAc) groups at positions 2, 3, 4, and 5. This modification replaces hydroxyl (-OH) groups with acetylated esters, significantly altering its physicochemical properties. The compound is structurally related to (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid (FDB022169), where hydroxyl groups are preserved . Acetylation typically enhances lipophilicity, reduces hydrogen-bonding capacity, and improves stability against oxidation, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

5469-75-0

Molecular Formula

C14H18O12

Molecular Weight

378.28 g/mol

IUPAC Name

2,3,4,5-tetraacetyloxyhexanedioic acid

InChI

InChI=1S/C14H18O12/c1-5(15)23-9(11(13(19)20)25-7(3)17)10(24-6(2)16)12(14(21)22)26-8(4)18/h9-12H,1-4H3,(H,19,20)(H,21,22)

InChI Key

RITGLGZGMSTJIQ-UHFFFAOYSA-N

SMILES

CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C

Canonical SMILES

CC(=O)OC(C(C(C(=O)O)OC(=O)C)OC(=O)C)C(C(=O)O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Parent Compound: (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid

Property 2,3,4,5-Tetraacetyloxyhexanedioic Acid (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid
Functional Groups 4 acetyloxy, 2 carboxylic acid 4 hydroxyl, 2 carboxylic acid
Solubility Lower water solubility (lipophilic) Higher water solubility (hydrophilic)
Stability Resists oxidation due to acetyl groups Prone to oxidation at hydroxyl sites
Applications Synthetic intermediate (protected form) Chelation, natural product precursor

Key Differences :

  • Acetylation increases molecular weight (MW: ~348.3 g/mol estimated) compared to the parent compound (MW: 210.14 g/mol) .
  • The acetylated form is more suitable for organic synthesis requiring selective deprotection, whereas the hydroxylated form may participate in redox reactions or metal coordination.

Other Poly-Acetylated Compounds (e.g., Tetraacetyl Glucose)

Property 2,3,4,5-Tetraacetyloxyhexanedioic Acid Tetraacetyl Glucose
Backbone Aliphatic dicarboxylic acid Cyclic monosaccharide
Reactivity Carboxylic acid reactivity (e.g., esterification) Glycosidic bond formation
Applications Polymer crosslinking, drug delivery Carbohydrate chemistry, prodrug design

Key Insight : While both compounds use acetylation as a protecting strategy, the hexanedioic acid backbone offers unique applications in polymer science due to its bifunctional carboxylic acid groups.

Fluorinated Analogues (e.g., 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid)

Property 2,3,4,5-Tetraacetyloxyhexanedioic Acid 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid
Substituents Acetyloxy groups Fluorine and nitro groups
Electron Effects Electron-donating (ester) Electron-withdrawing (F, NO₂)
Applications Biocompatible materials Agrochemicals, explosives

Key Insight : Fluorinated nitroaromatics exhibit distinct reactivity (e.g., electrophilic substitution) compared to the aliphatic acetylated acid, which is more likely to undergo hydrolysis or ester exchange .

Phenolic Acids (e.g., Caffeic Acid)

Property 2,3,4,5-Tetraacetyloxyhexanedioic Acid Caffeic Acid
Core Structure Aliphatic dicarboxylic acid Phenolic acrylate
Bioactivity Limited direct bioactivity Antioxidant, anti-inflammatory
Stability High (ester-protected) Moderate (prone to oxidation)

Key Insight : Caffeic acid’s free hydroxyl groups contribute to its antioxidant properties, whereas the acetylated hexanedioic acid’s bioactivity would depend on metabolic deacetylation .

Research Implications and Data Limitations

  • Synthetic Utility : The acetylated compound’s stability and lipophilicity make it a candidate for controlled drug release systems or polymer crosslinkers.
  • Safety Considerations : While specific data on this compound is scarce, acetylated derivatives often hydrolyze to release acetic acid, necessitating handling precautions similar to 2-(Tetradecylthio)acetic acid (e.g., skin/eye irritation risks) .

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